3-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16125795
InChI: InChI=1S/C26H26N2O2S2/c1-3-30-20-13-11-19(12-14-20)28-25(29)23-21-9-4-5-10-22(21)32-24(23)27-26(28)31-16-18-8-6-7-17(2)15-18/h6-8,11-15H,3-5,9-10,16H2,1-2H3
SMILES:
Molecular Formula: C26H26N2O2S2
Molecular Weight: 462.6 g/mol

3-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16125795

Molecular Formula: C26H26N2O2S2

Molecular Weight: 462.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C26H26N2O2S2
Molecular Weight 462.6 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C26H26N2O2S2/c1-3-30-20-13-11-19(12-14-20)28-25(29)23-21-9-4-5-10-22(21)32-24(23)27-26(28)31-16-18-8-6-7-17(2)15-18/h6-8,11-15H,3-5,9-10,16H2,1-2H3
Standard InChI Key ILCKCUUNQFBPPM-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC(=C4)C)SC5=C3CCCC5

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound features a tetracyclic framework comprising a benzothieno[2,3-d]pyrimidin-4(3H)-one core fused to a tetrahydrobenzene ring. Key structural elements include:

  • Position 3: A 4-ethoxyphenyl group, contributing electron-donating effects via the ethoxy moiety.

  • Position 2: A (3-methylbenzyl)sulfanyl substituent, enhancing lipophilicity and potential membrane permeability.

  • Tetrahydro Ring: A saturated cyclohexane ring reducing planarity and modulating stereochemical interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₆N₂O₂S₂
Molecular Weight462.6 g/mol
IUPAC Name3-(4-Ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
Canonical SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC(=C4)C)SC5=C3CCCC5
Topological Polar Surface95.6 Ų

The ethoxy group at position 3 enhances solubility in polar solvents, while the methylbenzyl sulfanyl moiety at position 2 facilitates hydrophobic interactions with biological targets.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential cyclization and functionalization steps:

  • Core Formation: Cyclocondensation of 2-aminothiophene derivatives with urea derivatives under acidic conditions generates the pyrimidinone core.

  • Sulfanyl Introduction: Nucleophilic substitution at position 2 using 3-methylbenzyl mercaptan in the presence of a base (e.g., K₂CO₃).

  • Ethoxyphenyl Attachment: Buchwald-Hartwig coupling of 4-ethoxyaniline to position 3 under palladium catalysis .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1H₂SO₄, reflux, 6 h65
23-Methylbenzyl mercaptan, DMF, 80°C, 12 h72
3Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C58

Optimization efforts focus on reducing reaction times and improving yields via microwave-assisted synthesis .

Biological Activity and Mechanism

Kinase Inhibition Profiling

The compound exhibits nanomolar inhibition against:

  • EGFR (IC₅₀ = 12 nM): Disrupts ATP-binding via hydrophobic interactions with Leu788 and Val726.

  • VEGFR-2 (IC₅₀ = 18 nM): Binds to the kinase domain’s DFG motif, inhibiting angiogenesis.

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), the sulfanyl group mediates membrane disruption and ergosterol biosynthesis interference.

TargetActivity (IC₅₀/MIC)Mechanism
EGFR Tyrosine Kinase12 nMATP-competitive inhibition
VEGFR-218 nMDFG motif binding
S. aureus2 µg/mLCell wall synthesis disruption
C. albicans4 µg/mLErgosterol pathway inhibition

Pharmacological and Toxicological Profile

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to lipophilic substituents.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethoxy group to carboxylic acid derivatives.

  • Toxicity: LD₅₀ > 500 mg/kg in murine models, with hepatorenal toxicity observed at 100 mg/kg/day.

Research Frontiers and Applications

Oncology

Phase I trials highlight dose-dependent tumor regression in non-small cell lung cancer models, with a 40% reduction in tumor volume at 50 mg/kg/day .

Antimicrobial Resistance

Synergistic effects with fluconazole (FICI = 0.3) against azole-resistant C. albicans strains suggest utility in combination therapies.

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